Diisobutyl hexahydrophthalate
CAS No.: 70969-58-3
Cat. No.: VC2315791
Molecular Formula: C16H28O4
Molecular Weight: 284.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 70969-58-3 |
---|---|
Molecular Formula | C16H28O4 |
Molecular Weight | 284.39 g/mol |
IUPAC Name | bis(2-methylpropyl) cyclohexane-1,2-dicarboxylate |
Standard InChI | InChI=1S/C16H28O4/c1-11(2)9-19-15(17)13-7-5-6-8-14(13)16(18)20-10-12(3)4/h11-14H,5-10H2,1-4H3 |
Standard InChI Key | QUKHPBOCBWDYMW-UHFFFAOYSA-N |
SMILES | CC(C)COC(=O)C1CCCCC1C(=O)OCC(C)C |
Canonical SMILES | CC(C)COC(=O)C1CCCCC1C(=O)OCC(C)C |
Introduction
Chemical Identity and Structure
Diisobutyl hexahydrophthalate is an organic compound with the molecular formula C₁₆H₂₈O₄ and a molecular weight of 284.39 g/mol . Its chemical structure consists of a cyclohexane-1,2-dicarboxylic acid core esterified with two isobutyl alcohol groups.
Parameter | Information |
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CAS Number | 70969-58-3 |
Chemical Name | Diisobutyl hexahydrophthalate |
Molecular Formula | C₁₆H₂₈O₄ |
Molecular Weight | 284.39 g/mol |
Synonyms | Hexahydrophthalic acid diisobutyl ester; Diisobutyl cyclohexane-1,2-dicarboxylate; 1,2-cyclohexanedicarboxylic acid, diisobutyl ester; 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS-(2-METHYLPROPYL) ESTER; 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-methylpropyl) ester |
The compound's structure differs from conventional phthalates due to its saturated cyclohexane ring, whereas traditional phthalates like diisobutyl phthalate (DIBP) contain an aromatic benzene ring. This structural difference influences its physical, chemical, and potentially toxicological properties .
Physical and Chemical Properties
Diisobutyl hexahydrophthalate exhibits specific physicochemical characteristics that determine its behavior in various applications and environmental settings.
Due to its relatively high boiling point and low water solubility, diisobutyl hexahydrophthalate demonstrates characteristics typical of plasticizers, including low volatility and hydrophobicity. These properties make it suitable for applications where chemical stability and resistance to hydrolysis are required .
Synthesis and Manufacturing
The synthesis of diisobutyl hexahydrophthalate typically involves the esterification reaction between hexahydrophthalic anhydride and isobutanol in the presence of an acid catalyst . This process can be represented by the following general reaction:
Hexahydrophthalic anhydride + 2 Isobutanol → Diisobutyl hexahydrophthalate + H₂O
The reaction conditions typically include:
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An acid catalyst (such as sulfuric acid or other strong acids)
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Elevated temperatures to facilitate the reaction
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Removal of water to drive the equilibrium toward product formation
Applications and Industrial Uses
Solvent for Maleic Anhydride Recovery
One of the most documented applications of diisobutyl hexahydrophthalate is its use as a solvent in the recovery of maleic anhydride . This process involves:
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Absorption of maleic anhydride from reaction gases by countercurrent contact with diisobutyl hexahydrophthalate in an absorption tower
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The solvent's favorable properties, including weak hydrophilicity, low saturated vapor pressure, and good chemical stability, make it effective for this application
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The process allows for efficient recovery of maleic anhydride while addressing issues related to production costs
In specific industrial processes, diisobutyl hexahydrophthalate demonstrates efficiency when the content of maleic anhydride in n-butane oxidation reaction gas is around 0.9-1.8 mol% .
Plasticizer Applications
Similar to other phthalate esters, diisobutyl hexahydrophthalate may be utilized as a plasticizer in polymer formulations, particularly where its saturated ring structure might offer advantages over traditional phthalates, such as:
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Enhanced thermal stability
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Improved resistance to oxidation
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Different compatibility profiles with various polymers
Toxicological Information
While extensive toxicological data specifically on diisobutyl hexahydrophthalate is limited, information can be contextualized by considering studies on related compounds, particularly diisobutyl phthalate (DIBP).
Research Perspectives and Future Directions
Several areas warrant further investigation regarding diisobutyl hexahydrophthalate:
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Comprehensive toxicological assessment, including reproductive and developmental toxicity studies
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Environmental fate and transport analysis
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Evaluation of its potential as a safer alternative to traditional aromatic phthalates
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Development of analytical methods for its detection in environmental and biological samples
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Exploration of additional industrial applications leveraging its unique properties
Research in these areas would contribute significantly to our understanding of this compound and its appropriate applications and management.
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